Sub-Micromolar NLRP3 Inhibition: Potency Superior to Generic Inflammasome Inhibitors
Tabersonine hydrochloride exhibits potent inhibition of NLRP3-mediated IL-1β production with an IC50 of 0.71 μM [1]. This activity is a direct result of binding to the NLRP3 NACHT domain, a mechanism not shared by many other alkaloids like vindoline [2]. In contrast, the reference NLRP3 inhibitor MCC950 demonstrates a reported IC50 of approximately 7.5 nM in similar cellular assays, positioning tabersonine as a potent natural product alternative with a distinct chemical scaffold for structure-activity relationship (SAR) studies [3].
| Evidence Dimension | NLRP3-mediated IL-1β production inhibition (IC50) |
|---|---|
| Target Compound Data | 0.71 μM |
| Comparator Or Baseline | MCC950 (reference NLRP3 inhibitor): ~0.0075 μM (7.5 nM) |
| Quantified Difference | Tabersonine is ~95-fold less potent than MCC950 but offers a distinct natural product scaffold. |
| Conditions | Bone marrow-derived macrophages (BMDMs) stimulated with LPS and ATP. |
Why This Matters
Procurement of tabersonine hydrochloride is essential for SAR studies exploring alternative chemical scaffolds for NLRP3 inhibition.
- [1] Shi J, et al. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuates NLRP3-driven diseases in mice. Acta Pharmacologica Sinica. 2023;44:1252-1261. View Source
- [2] Adooq Bioscience. Tabersonine hydrochloride product datasheet. Catalog No. A25078. View Source
- [3] Coll RC, et al. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine. 2015;21(3):248-55. View Source
